![molecular formula C23H18Cl2O2S B14673000 5-Chloro-2-[(4-chlorophenoxy)methyl]-3-[(4-methylphenoxy)methyl]-1-benzothiophene CAS No. 40449-09-0](/img/structure/B14673000.png)
5-Chloro-2-[(4-chlorophenoxy)methyl]-3-[(4-methylphenoxy)methyl]-1-benzothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-[(4-chlorophenoxy)methyl]-3-[(4-methylphenoxy)methyl]-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of chloro and phenoxy groups attached to a benzothiophene core. Benzothiophenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(4-chlorophenoxy)methyl]-3-[(4-methylphenoxy)methyl]-1-benzothiophene typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-mercaptobenzoic acid derivative.
Introduction of Chloro Groups: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride can introduce chloro groups at specific positions on the benzothiophene ring.
Attachment of Phenoxy Groups: The phenoxy groups can be introduced through nucleophilic substitution reactions using phenol derivatives and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-[(4-chlorophenoxy)methyl]-3-[(4-methylphenoxy)methyl]-1-benzothiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can replace chloro groups with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Phenol derivatives, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield various substituted benzothiophenes.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-[(4-chlorophenoxy)methyl]-3-[(4-methylphenoxy)methyl]-1-benzothiophene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-[(4-chlorophenoxy)methyl]-3-[(4-methylphenoxy)methyl]-1-benzothiophene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-2-methylphenoxyacetic acid: A chlorophenoxyacetic acid with similar structural features.
Methyl 4-chloro-2-methylphenoxyacetate: A methyl ester derivative with comparable chemical properties.
Uniqueness
5-Chloro-2-[(4-chlorophenoxy)methyl]-3-[(4-methylphenoxy)methyl]-1-benzothiophene is unique due to its specific substitution pattern on the benzothiophene core. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
40449-09-0 |
|---|---|
Molekularformel |
C23H18Cl2O2S |
Molekulargewicht |
429.4 g/mol |
IUPAC-Name |
5-chloro-2-[(4-chlorophenoxy)methyl]-3-[(4-methylphenoxy)methyl]-1-benzothiophene |
InChI |
InChI=1S/C23H18Cl2O2S/c1-15-2-7-18(8-3-15)26-13-21-20-12-17(25)6-11-22(20)28-23(21)14-27-19-9-4-16(24)5-10-19/h2-12H,13-14H2,1H3 |
InChI-Schlüssel |
XBJRRJYJCNUWFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OCC2=C(SC3=C2C=C(C=C3)Cl)COC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


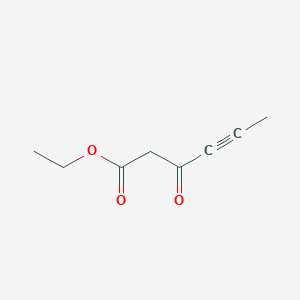
![Methyl 2-[4-(4-aminophenyl)sulfonylanilino]acetate](/img/structure/B14672922.png)
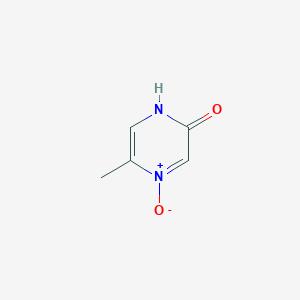
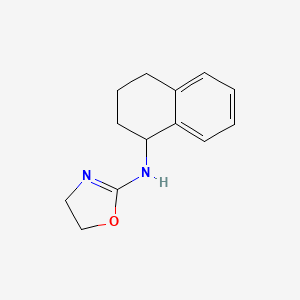
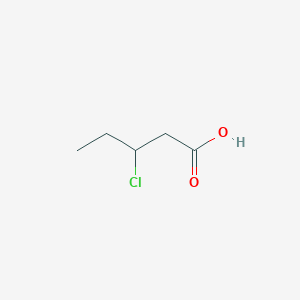
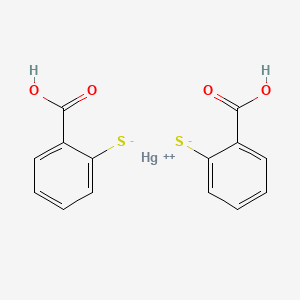
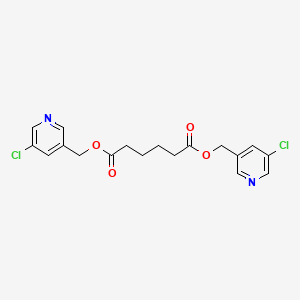
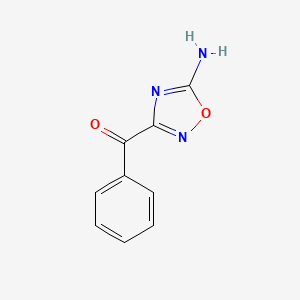
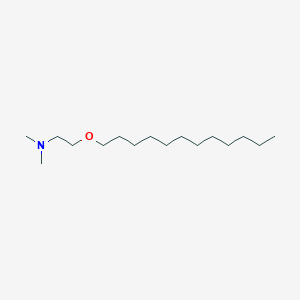
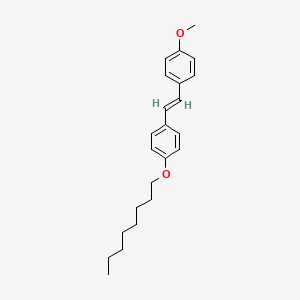
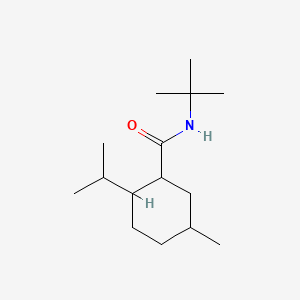
![Benzene, [(2-methyl-2-propenyl)sulfinyl]-](/img/structure/B14672980.png)
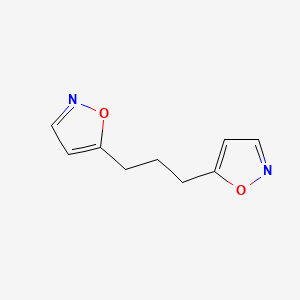
![Methyl [(dimethylhydrazinylidene)methyl]methylcarbamate](/img/structure/B14672992.png)
